2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid
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Overview
Description
2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H6F2O3 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the phenyl ring followed by the attachment of the acetic acid group. One common method is the electrophilic aromatic substitution reaction where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or hydroxyl radicals.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination followed by hydroxylation and acetic acid attachment. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of 3,5-difluoro-4-hydroxybenzoic acid.
Reduction: Formation of 3,5-difluorophenylacetic acid.
Substitution: Formation of 3,5-difluoro-4-methoxyphenylacetic acid.
Scientific Research Applications
2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and result in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorophenylacetic acid
- 3,5-Difluoro-4-methoxyphenylacetic acid
- 3,5-Difluoro-4-hydroxybenzoic acid
Uniqueness
2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1042703-32-1 |
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Molecular Formula |
C8H6F2O3 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2-(3,5-difluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) |
InChI Key |
QLSDQWOOQFFUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CC(=O)O |
Origin of Product |
United States |
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